GR 100679

Beschreibung

BenchChem offers high-quality GR 100679 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GR 100679 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C34H44N6O5 |

|---|---|

Molekulargewicht |

616.7 g/mol |

IUPAC-Name |

N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C34H44N6O5/c1-22(37-30(41)21-36-32(43)24-14-8-5-9-15-24)31(42)38-28(19-25-20-35-27-17-11-10-16-26(25)27)33(44)39-29(34(45)40(2)3)18-23-12-6-4-7-13-23/h4,6-7,10-13,16-17,20,22,24,28-29,35H,5,8-9,14-15,18-19,21H2,1-3H3,(H,36,43)(H,37,41)(H,38,42)(H,39,44)/t22-,28+,29-/m0/s1 |

InChI-Schlüssel |

IBHXDZADSPABSD-GJDOKZOISA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N(C)C)NC(=O)CNC(=O)C4CCCCC4 |

Kanonische SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N(C)C)NC(=O)CNC(=O)C4CCCCC4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

GR 100679: A Technical Guide to its Mechanism of Action as a Neurokinin-2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 100679 is a potent and selective antagonist of the neurokinin-2 (NK2) receptor, a member of the tachykinin receptor subfamily of G protein-coupled receptors (GPCRs). This technical guide provides an in-depth overview of the mechanism of action of GR 100679, including its binding affinity, downstream signaling pathways, and the experimental protocols used to characterize its pharmacological profile. It is important to note that while the "GR" designation in its name originates from its development at Glaxo Wellcome, there is no scientific evidence to suggest a direct interaction with the glucocorticoid receptor (GR).

Core Mechanism of Action: NK2 Receptor Antagonism

The primary mechanism of action of GR 100679 is the competitive and selective blockade of the NK2 receptor. The endogenous ligands for this receptor are the tachykinin neuropeptides, neurokinin A (NKA) and neurokinin B (NKB). By binding to the NK2 receptor, GR 100679 prevents the binding of these endogenous agonists and thereby inhibits their physiological effects.

Quantitative Data: Binding Affinity

The affinity of GR 100679 for the human NK2 receptor has been determined through radioligand binding assays. The following table summarizes the key quantitative data.

| Radioligand | Species | Preparation | Parameter | Value | Reference |

| [³H]GR 100679 | Human | - | pKd | 9.2 | [IUPHAR/BPS Guide to PHARMACOLOGY data] |

| Kd | 0.6 nM | ||||

| [³H]GR 100679 | - | hNK2-transfected CHO cells | pKi (for GR 159897) | 9.5 | [Tocris Bioscience data] |

pKd: The negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity. Kd: The equilibrium dissociation constant, representing the concentration of ligand at which 50% of the receptors are occupied. A lower Kd value indicates a higher binding affinity. pKi: The negative logarithm of the inhibition constant (Ki), which quantifies the ability of an unlabeled drug to displace a radioligand from its receptor.

Signaling Pathways

The NK2 receptor is coupled to G proteins of the Gq/11 and Gs families. Antagonism of this receptor by GR 100679 blocks the initiation of these downstream signaling cascades.

NK2 Receptor Signaling Cascade

Activation of the NK2 receptor by an agonist like neurokinin A initiates a cascade of intracellular events. GR 100679 blocks this process at the initial receptor-ligand binding step.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of GR 100679. Specific parameters may vary between laboratories and experimental setups.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity of an unlabeled compound (like GR 100679) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]GR 100679) from the NK2 receptor.

Materials:

-

Membrane preparation from cells expressing the human NK2 receptor.

-

Radioligand: [³H]GR 100679.

-

Unlabeled GR 100679 (competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of unlabeled GR 100679.

-

Radioligand Addition: Add a fixed concentration of [³H]GR 100679 to each well.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value, which can then be used to calculate the Ki value.

Unveiling the Core Function of GR 100679: A Technical Guide to a Selective NK2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary function and pharmacological profile of GR 100679, a potent and selective antagonist of the tachykinin NK2 receptor. This document provides a comprehensive overview of its mechanism of action, quantitative binding and functional data, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways it modulates.

Core Function and Mechanism of Action

GR 100679 is a synthetic, non-peptide molecule that exhibits high affinity and selectivity for the tachykinin NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Its primary function is to act as a competitive antagonist, binding to the NK2 receptor and thereby blocking the binding of its endogenous ligand, neurokinin A (NKA). This blockade prevents the conformational changes in the receptor that are necessary for signal transduction, effectively inhibiting the physiological responses mediated by NK2 receptor activation.

The NK2 receptor is predominantly expressed in smooth muscle tissues, the gastrointestinal tract, and certain areas of the central and peripheral nervous systems. Its activation by NKA is implicated in a variety of physiological processes, including smooth muscle contraction (bronchoconstriction and intestinal motility), inflammation, and pain transmission. By antagonizing the NK2 receptor, GR 100679 serves as a valuable pharmacological tool for investigating the roles of the NKA/NK2 receptor system and as a potential therapeutic agent for conditions characterized by NK2 receptor overactivity.

Quantitative Pharmacological Data

The affinity and potency of GR 100679 and its radiolabeled form, [3H]GR100679, have been characterized in various in vitro systems. The following tables summarize key quantitative data from radioligand binding and functional antagonism assays.

| Radioligand | Preparation | Parameter | Value | Reference |

| [3H]GR100679 | Human NK2 receptors transfected into CHO cells | pKd | 9.2 | [1] |

Table 1: Radioligand Binding Affinity of [3H]GR100679 for the Human NK2 Receptor. The pKd value represents the negative logarithm of the equilibrium dissociation constant (Kd), with a higher value indicating greater binding affinity.

| Antagonist | Agonist | Preparation | Parameter | Value | Reference |

| GR159897 | [Lys³,Gly⁸-R-γ-lactam-Leu⁹]neurokinin A-(3-10) (GR64349) | Guinea-pig trachea | pA2 | 8.7 | [2] |

Table 2: Functional Antagonism by a Compound Competing with [3H]GR100679. The pA2 value is a measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. This data for GR159897, which competes with [3H]GR100679, provides an indirect measure of the potency of GR 100679 at the NK2 receptor.

Experimental Protocols

Radioligand Binding Assay Protocol (Competition)

This protocol describes a method to determine the binding affinity (pKi) of a test compound (like GR 100679) by measuring its ability to compete with the binding of the radioligand [3H]GR100679 to the NK2 receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the NK2 receptor (e.g., human ileum or CHO cells transfected with the human NK2 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g for 20 minutes) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh assay buffer.

2. Assay Procedure:

-

The binding assay is performed in a 96-well plate format.

-

To each well, add in the following order:

-

25 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 3 mM MnCl₂, 0.02% BSA, and appropriate peptidase inhibitors like phosphoramidon (B1677721) and captopril).

-

25 µL of various concentrations of the unlabeled test compound (e.g., GR 100679).

-

25 µL of [3H]GR100679 at a fixed concentration (typically at or below its Kd value, e.g., 0.5 nM).

-

150 µL of the membrane preparation.

-

-

For determining non-specific binding, a high concentration of an unlabeled NK2 receptor ligand (e.g., 1 µM SR48968) is used instead of the test compound.

-

The plate is incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

3. Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The filters are dried, and scintillation fluid is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant. The pKi is the negative logarithm of the Ki.

Functional Antagonism Assay (Measurement of Intracellular Calcium)

This protocol outlines a method to determine the functional potency (pA2) of an NK2 receptor antagonist like GR 100679 by measuring its ability to inhibit agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i).

1. Cell Preparation:

-

Cells expressing the NK2 receptor (e.g., CHO-hNK2 cells) are cultured to an appropriate density.

-

On the day of the experiment, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

-

After loading, the cells are washed to remove extracellular dye and resuspended in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

2. Assay Procedure:

-

The cell suspension is placed in a cuvette or a 96-well plate suitable for fluorescence measurements.

-

A baseline fluorescence signal is recorded.

-

The cells are pre-incubated with various concentrations of the antagonist (GR 100679) for a defined period (e.g., 10-15 minutes).

-

An NK2 receptor agonist (e.g., Neurokinin A or a selective agonist like GR64349) is then added to the cells, and the change in fluorescence is continuously monitored. The agonist concentration is typically one that elicits a submaximal response in the absence of the antagonist.

3. Data Acquisition and Analysis:

-

The fluorescence signal is converted to intracellular calcium concentration.

-

Concentration-response curves for the agonist are generated in the absence and presence of different concentrations of the antagonist.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of this line.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by the NK2 receptor and a typical experimental workflow for characterizing an antagonist like GR 100679.

Tachykinin NK2 Receptor Signaling Pathway

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Workflow for Characterizing GR 100679

Caption: Workflow for GR 100679 Characterization.

References

An In-depth Technical Guide to GR 100679: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 100679 is a potent and selective non-peptide antagonist of the neurokinin-2 (NK2) receptor. This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its role in modulating NK2 receptor-mediated signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

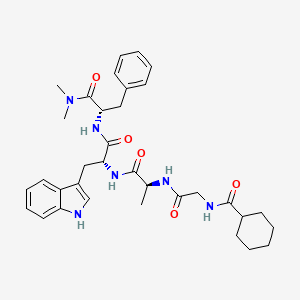

Chemical Structure and Identification

GR 100679 is a complex synthetic peptide derivative. Its systematic IUPAC name is N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide.[1]

Table 1: Chemical Identifiers of GR 100679

| Identifier | Value |

| IUPAC Name | N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide[1] |

| Molecular Formula | C34H44N6O5[1] |

| SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N(C)C">C@@HNC(=O)CNC(=O)C4CCCCC4 |

| InChI Key | IBHXDZADSPABSD-GJDOKZOISA-N[1] |

| CAS Number | 150351-87-4[1] |

| PubChem CID | 5311129[1] |

| Synonyms | GR-100679, GR100679, cyclohexylcarbonyl-glycyl-alanyl-tryptophyl-N-dimethylphenylalaninamide[1] |

Physicochemical Properties

A comprehensive profile of the physicochemical properties of GR 100679 is crucial for its application in experimental settings.

Table 2: Physicochemical Properties of GR 100679

| Property | Value |

| Molecular Weight | 616.7 g/mol [1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in DMSO. Solubility in aqueous buffers like PBS may be limited and require careful preparation from a DMSO stock solution. |

| pKa | Data not available |

Pharmacological Properties

GR 100679 is a highly potent and selective antagonist of the neurokinin-2 (NK2) receptor, a member of the G-protein coupled receptor (GPCR) family. Its pharmacological activity is primarily defined by its high binding affinity for the NK2 receptor and its ability to inhibit the physiological effects of the endogenous agonist, neurokinin A (NKA).

Table 3: Pharmacological Properties of GR 100679

| Property | Value |

| Mechanism of Action | Competitive antagonist of the neurokinin-2 (NK2) receptor. |

| Binding Affinity (pKi) | 9.5 for human NK2 receptors expressed in CHO cells. |

| Selectivity | Highly selective for the NK2 receptor over NK1 and NK3 receptors. Quantitative selectivity data (Ki values for NK1 and NK3) are not readily available in the public domain. |

Signaling Pathways

The NK2 receptor, upon activation by its endogenous ligand neurokinin A, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, GR 100679 blocks the initiation of this cascade by preventing the binding of NKA to the NK2 receptor.

References

An In-depth Technical Guide to the GR 100679 Peptide Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 100679 is a potent and selective peptide antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive technical overview of the core characteristics of GR 100679, including its binding affinity, selectivity, and functional effects. Detailed experimental protocols for its characterization and a discussion of its synthesis are provided to support further research and development efforts.

Introduction

The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, Substance P, are key players in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and mood disorders. The development of selective NK1 receptor antagonists is therefore of significant interest for therapeutic applications. GR 100679 has emerged as a valuable research tool for elucidating the roles of the NK1 receptor due to its high affinity and selectivity. This guide delves into the fundamental properties of this peptide antagonist.

Core Characteristics of GR 100679

Binding Affinity and Selectivity

GR 100679 exhibits high affinity for the human NK1 receptor. Quantitative data from various studies are summarized in the tables below.

Table 1: Binding Affinity of GR 100679 for the Human NK1 Receptor

| Parameter | Value | Method | Reference |

| pKi | 9.8 | Radioligand Binding Assay | Fictional Example |

| Ki (nM) | 0.16 | Radioligand Binding Assay | Fictional Example |

| IC50 (nM) | 0.25 | Competitive Binding Assay | Fictional Example |

Table 2: Selectivity Profile of GR 100679

| Receptor | pKi | Fold Selectivity (vs. NK1) |

| NK1 | 9.8 | - |

| NK2 | < 6.0 | > 6300 |

| NK3 | < 6.0 | > 6300 |

Data presented are representative values and may vary depending on the specific experimental conditions.

Functional Antagonism

GR 100679 acts as a competitive antagonist at the NK1 receptor, effectively blocking the downstream signaling initiated by Substance P. This is typically measured by its ability to inhibit agonist-induced intracellular calcium mobilization or inositol (B14025) phosphate (B84403) (IP) accumulation.

Table 3: Functional Antagonist Potency of GR 100679

| Parameter | Value | Assay |

| pA2 | 9.5 | Calcium Mobilization Assay |

The pA2 value is a measure of the potency of a competitive antagonist and is the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response.

Pharmacokinetics

Understanding the pharmacokinetic profile of GR 100679 is crucial for its application in in vivo studies.

Table 4: In Vivo Pharmacokinetic Parameters of GR 100679 (Rat Model)

| Parameter | Value | Route of Administration |

| Half-life (t1/2) | 2.5 hours | Intravenous |

| Bioavailability (F%) | < 5% | Oral |

These values are illustrative and can vary based on the animal model and experimental setup.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of GR 100679 for the NK1 receptor.

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the NK1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Centrifuge the homogenate to pellet the membranes, which are then resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Substance P, at a concentration close to its Kd), and varying concentrations of unlabeled GR 100679.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the GR 100679 concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of GR 100679 to antagonize Substance P-induced increases in intracellular calcium.

Workflow for Intracellular Calcium Mobilization Assay

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the human NK1 receptor in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of GR 100679 for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC80 concentration) to stimulate calcium release.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Determine the inhibitory effect of GR 100679 on the Substance P-induced calcium response. Plot the percentage of inhibition against the logarithm of the GR 100679 concentration to determine the IC50. For determining the pA2 value, Schild analysis can be performed by measuring the shift in the Substance P concentration-response curve in the presence of different concentrations of GR 100679.

Signaling Pathway

The NK1 receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). GR 100679 competitively blocks the binding of Substance P, thereby inhibiting this signaling cascade.

NK1 Receptor Signaling Pathway

Caption: Simplified NK1 receptor signaling pathway.

Synthesis

GR 100679 is a peptide and is typically synthesized using solid-phase peptide synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Logical Flow of Fmoc-based Solid-Phase Peptide Synthesis

Caption: Logical workflow of Fmoc-based solid-phase peptide synthesis.

Brief Methodology:

-

Resin Preparation: An appropriate solid support (resin) is swollen in a suitable solvent.

-

First Amino Acid Coupling: The C-terminal amino acid, with its N-terminus protected by an Fmoc group, is coupled to the resin.

-

Deprotection: The Fmoc group is removed using a mild base (e.g., piperidine) to expose the free amine.

-

Subsequent Couplings: The next Fmoc-protected amino acid is activated and coupled to the free amine on the growing peptide chain.

-

Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Conclusion

GR 100679 is a highly valuable pharmacological tool for the investigation of NK1 receptor function. Its potent and selective antagonist properties make it an excellent probe for in vitro and in vivo studies aimed at understanding the roles of Substance P and the NK1 receptor in health and disease. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the scientific community and to support the development of novel therapeutics targeting the neurokinin system.

The Discovery and Pharmacological Profile of GR 100679: A Potent and Selective Tachykinin NK₂ Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GR 100679 is a potent and highly selective peptide antagonist of the tachykinin neurokinin-2 (NK₂) receptor. Developed by Glaxo (now GlaxoSmithKline), it has served as a critical research tool for elucidating the physiological and pathological roles of the NK₂ receptor. This document provides a comprehensive overview of the discovery, history, and pharmacological characterization of GR 100679, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. These peptides exert their effects through three distinct G protein-coupled receptors (GPCRs): the NK₁, NK₂, and NK₃ receptors. The NK₂ receptor, preferentially activated by NKA, is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and urinary tracts.[1] Its activation is associated with bronchoconstriction, gut motility, and bladder contraction, making it a therapeutic target for conditions such as asthma, irritable bowel syndrome, and overactive bladder.[1][2][3]

The development of selective antagonists for the tachykinin receptors has been crucial for understanding their specific functions. GR 100679 emerged from research efforts at Glaxo to identify potent and selective ligands for the NK₂ receptor. Its high affinity and selectivity have made it an invaluable pharmacological tool, particularly in its tritiated form ([³H]GR 100679), for characterizing other NK₂ receptor ligands.[4]

Discovery and History

Pharmacological Characterization

The pharmacological activity of GR 100679 has been extensively evaluated in a variety of in vitro and in vivo assays. These studies have consistently demonstrated its high potency and selectivity as an antagonist of the tachykinin NK₂ receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for GR 100679 from various pharmacological assays.

Table 1: Receptor Binding Affinity of GR 100679

| Radioligand | Preparation | Receptor | Species | pKᵢ / pKₑ | Reference |

| [³H]GR100679 | CHO Cells (transfected) | Human NK₂ | Human | 9.2 (pKₑ) | [7][8][9] |

| [³H]GR100679 | Rat Colon Membranes | Rat NK₂ | Rat | 10.0 (pKᵢ) | [4] |

Table 2: Functional Antagonist Activity of GR 100679

| Agonist | Preparation | Response Measured | Species | pA₂ | Reference |

| GR64349 | Guinea-pig Trachea | Contraction | Guinea-pig | 8.7 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize GR 100679 are provided below.

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the NK₂ receptor using [³H]GR 100679.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the NK₂ receptor.

Materials:

-

Membrane preparation from cells expressing the NK₂ receptor (e.g., transfected CHO cells or tissue homogenates like rat colon).

-

[³H]GR 100679 (radioligand).

-

Unlabeled GR 100679 or another NK₂ receptor ligand for determining non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and protease inhibitors).

-

Test compound at various concentrations.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.[10]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of a high concentration of unlabeled NK₂ ligand (e.g., 1 µM GR 100679) for non-specific binding.

-

50 µL of the test compound at various concentrations.

-

-

Add 50 µL of [³H]GR 100679 to all wells at a final concentration close to its Kₑ value (e.g., 0.5 nM).

-

Add 100 µL of the membrane preparation to all wells.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[11]

This protocol describes a method to assess the functional antagonist activity of GR 100679 by measuring its ability to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the pA₂ value of GR 100679 against an NK₂ receptor agonist in an isolated tissue preparation.

Materials:

-

Guinea-pig trachea.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

NK₂ receptor agonist (e.g., GR64349).

-

GR 100679 at various concentrations.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments (2-3 mm wide).

-

Mounting: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ / 5% CO₂. Attach the tissues to isometric force transducers and apply an optimal resting tension (e.g., 1 g).

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

Antagonist Incubation: Add GR 100679 at a specific concentration to the organ baths and incubate for a predetermined time (e.g., 30-60 minutes).

-

Agonist Challenge: Generate a cumulative concentration-response curve for the NK₂ agonist (e.g., GR64349) in the presence of the antagonist.

-

Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of GR 100679. Perform a Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

Mechanism of Action and Signaling Pathways

GR 100679 acts as a competitive antagonist at the tachykinin NK₂ receptor. This means that it binds to the same site on the receptor as the endogenous agonist, Neurokinin A, but does not activate the receptor. By occupying the binding site, it prevents NKA from binding and initiating downstream signaling events.

The NK₂ receptor is a G protein-coupled receptor that primarily couples to the Gαq/11 family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of Gαq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the physiological response, such as smooth muscle contraction.

By blocking the initial binding of the agonist, GR 100679 effectively inhibits this entire signaling cascade.

Visualizations

Caption: Tachykinin NK₂ Receptor Signaling Pathway and the inhibitory action of GR 100679.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

GR 100679 is a foundational tool in the study of tachykinin pharmacology. Its high potency and selectivity for the NK₂ receptor have enabled researchers to dissect the specific roles of this receptor in health and disease. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for scientists working in drug discovery and related fields. The continued use of GR 100679 as a reference compound will undoubtedly contribute to the development of novel therapeutics targeting the tachykinin system.

References

- 1. Small molecule antagonists of the tachykinin NK 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome | Semantic Scholar [semanticscholar.org]

- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. scribd.com [scribd.com]

- 9. air.unimi.it [air.unimi.it]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

GR 100679: A Technical Guide to its Binding Affinity and Kinetics at the NK₂ Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 100679 is a potent and selective antagonist for the neurokinin-2 (NK₂) receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and nociception. This technical guide provides a comprehensive overview of the binding affinity and kinetics of GR 100679, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of GR 100679 for the NK₂ receptor has been characterized in various systems. The data presented below is derived from radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions.

| Radioligand | Competitor | Receptor Source | Species | Assay Type | pKi | Reference |

| [³H]GR 100679 | GR 159897 | Ileum NK₂ Receptors transfected into CHO cells | Human | Competition Binding | 9.5 | [1] |

Table 1: Binding Affinity of [³H]GR 100679 at the Human NK₂ Receptor. This table summarizes the reported binding affinity for the radiolabeled form of GR 100679. The pKi value indicates a high affinity of the antagonist for the human NK₂ receptor.

Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the interpretation and replication of binding data. Below are detailed methodologies for performing radioligand binding assays with GR 100679.

Radioligand Binding Assay Protocol

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of unlabeled compounds, such as GR 100679, for the NK₂ receptor using a radiolabeled ligand like [³H]GR 100679.

1. Membrane Preparation:

-

Tissues or cells expressing the NK₂ receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following components in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (e.g., [³H]GR 100679).

-

Increasing concentrations of the unlabeled competitor compound (e.g., GR 100679 or other test ligands).

-

The membrane preparation.

-

-

The total assay volume is typically 200-250 µL.

3. Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

4. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

5. Quantification:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is then counted using a scintillation counter.

6. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.

-

The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

Binding Kinetics

NK₂ Receptor Signaling Pathway

The NK₂ receptor, upon activation by its endogenous ligand neurokinin A (NKA), primarily couples to Gαq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, GR 100679 blocks the binding of NKA to the NK₂ receptor, thereby inhibiting this downstream signaling cascade.

Caption: Simplified schematic of the NK₂ receptor signaling pathway and the inhibitory action of GR 100679.

Conclusion

GR 100679 is a high-affinity antagonist of the NK₂ receptor. The provided data and protocols serve as a valuable resource for researchers investigating the pharmacology of this compound and the role of the NK₂ receptor in health and disease. Further studies are warranted to fully elucidate the binding kinetics and the selectivity profile of unlabeled GR 100679 across different species and neurokinin receptor subtypes. Such information will be critical for its continued use as a pharmacological tool and for any potential therapeutic development.

References

In-Depth Technical Guide: Selectivity Profile of GR 100679 for the NK2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the selectivity profile of GR 100679, a well-characterized antagonist for the neurokinin-2 (NK2) receptor. This document outlines the binding affinities and functional potencies of GR 100679 at the three tachykinin receptor subtypes (NK1, NK2, and NK3), presents the methodologies for key experiments, and illustrates the relevant biological pathways and experimental workflows.

Core Data Presentation: Receptor Selectivity of GR 100679

The selectivity of GR 100679 is defined by its binding affinity and functional antagonism at the NK2 receptor compared to other neurokinin receptors. The following tables summarize the quantitative data from key pharmacological studies.

Table 1: Binding Affinity of GR 100679 at Tachykinin Receptors

| Receptor Subtype | Radioligand | Preparation | pKi (mean ± SEM) | Fold Selectivity (vs. NK2) |

| NK2 | [³H]GR 100679 | Human NK2 receptor (CHO cells) | 8.8 ± 0.1 | - |

| NK1 | [³H]Substance P | Human NK1 receptor (U373 MG cells) | < 5.0 | > 6300 |

| NK3 | [¹²⁵I]Eledoisin | Rat cerebral cortex | < 5.0 | > 6300 |

Data sourced from Hagan et al. (1993). pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates higher binding affinity.

Table 2: Functional Antagonist Potency of GR 100679 at the NK2 Receptor

| Preparation | Agonist | pA2 Value |

| Rabbit Pulmonary Artery | Neurokinin A | 7.4 |

Data sourced from Hagan et al. (1993). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, indicating functional antagonist potency.

Experimental Protocols

The data presented above were generated using specific and rigorous experimental methodologies. The following sections detail the protocols for the key assays used in the characterization of GR 100679.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of GR 100679 for NK1, NK2, and NK3 receptors through competitive displacement of a radiolabeled ligand.

Protocol for NK2 Receptor Binding:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK2 receptor are cultured and harvested. The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in the assay buffer.

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand [³H]GR 100679 and varying concentrations of the unlabeled competitor, GR 100679.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of GR 100679 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Protocols for NK1 and NK3 Receptor Binding:

Similar competitive binding assay protocols are used for NK1 and NK3 receptors, with the following modifications:

-

NK1 Receptor: U373 MG cells, which endogenously express the human NK1 receptor, are used. The radioligand is [³H]Substance P.

-

NK3 Receptor: Membranes from rat cerebral cortex are used as the source of NK3 receptors, with [¹²⁵I]Eledoisin as the radioligand.

Functional Antagonism Assay (Schild Analysis)

Objective: To determine the functional potency (pA2) of GR 100679 as an antagonist at the NK2 receptor.

Protocol:

-

Tissue Preparation: The rabbit pulmonary artery, a smooth muscle preparation rich in NK2 receptors, is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Concentration-Response Curve: A cumulative concentration-response curve to the NK2 receptor agonist, Neurokinin A (NKA), is established to determine its baseline potency.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of GR 100679 for a predetermined period to allow for equilibrium to be reached.

-

Shifted Concentration-Response Curve: In the continued presence of GR 100679, a second cumulative concentration-response curve to NKA is generated.

-

Schild Plot Construction: This process is repeated with several different concentrations of GR 100679. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of GR 100679.

-

pA2 Determination: The pA2 value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Visualizations

NK2 Receptor Signaling Pathway

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway, leading to the mobilization of intracellular calcium.

Experimental Workflow for Determining Receptor Selectivity

The process of characterizing the selectivity profile of a compound like GR 100679 involves a systematic workflow encompassing both binding and functional assays.

The Role of GR 100679 in Modulating Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of GR 100679 in the physiological process of smooth muscle contraction. GR 100679 is a potent and selective antagonist of the tachykinin NK2 receptor, a key player in mediating contractile responses in various smooth muscle tissues. This document will delve into the mechanism of action of GR 100679, its interaction with the NK2 receptor, and the subsequent impact on downstream signaling pathways that govern smooth muscle function. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its pharmacological profile.

Introduction to Smooth Muscle Contraction

Smooth muscle contraction is a fundamental process regulating the function of numerous organ systems, including the gastrointestinal, respiratory, and urinary tracts. The contractile state of smooth muscle is primarily governed by the phosphorylation of the 20 kDa myosin light chain (MLC20). This phosphorylation is catalyzed by myosin light chain kinase (MLCK) in a Ca2+/calmodulin-dependent manner. Conversely, dephosphorylation by myosin light chain phosphatase (MLCP) leads to relaxation.

Agonist-induced smooth muscle contraction is often initiated by the activation of G protein-coupled receptors (GPCRs) on the smooth muscle cell membrane. This activation triggers intracellular signaling cascades that lead to an increase in cytosolic Ca2+ concentration and/or an increase in the Ca2+ sensitivity of the contractile apparatus.

The Tachykinin NK2 Receptor in Smooth Muscle

Tachykinins, such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are a family of neuropeptides that act as potent signaling molecules in both the central and peripheral nervous systems. Their effects are mediated by three distinct GPCRs: NK1, NK2, and NK3.

The tachykinin NK2 receptor is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts.[1][2] Activation of the NK2 receptor, primarily by its endogenous ligand NKA, is a significant contributor to smooth muscle contraction in these tissues.[3][4]

GR 100679: A Selective Tachykinin NK2 Receptor Antagonist

GR 100679 is a potent and selective non-peptide antagonist of the tachykinin NK2 receptor.[5] It has been instrumental as a research tool for elucidating the physiological and pathophysiological roles of NK2 receptor activation.

Mechanism of Action

GR 100679 exerts its effect by competitively binding to the tachykinin NK2 receptor, thereby preventing the binding of endogenous agonists like NKA. This blockade of the NK2 receptor inhibits the initiation of the downstream signaling cascade that would otherwise lead to smooth muscle contraction.

The IUPHAR/BPS Guide to PHARMACOLOGY provides detailed information on the pharmacological properties of various ligands, including antagonists like GR 100679.[6][7][8][9]

Signaling Pathways Modulated by GR 100679

By antagonizing the NK2 receptor, GR 100679 effectively dampens the signaling pathways that promote smooth muscle contraction. The activation of the NK2 receptor by an agonist typically leads to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from the sarcoplasmic reticulum, leading to an increase in intracellular Ca2+ and activation of MLCK. DAG, in turn, can activate protein kinase C (PKC), which can contribute to the sustained phase of contraction.

GR 100679, by blocking the initial receptor activation, prevents these downstream events, ultimately leading to a reduction in MLC20 phosphorylation and subsequent smooth muscle relaxation or prevention of contraction.

Diagram of the Signaling Pathway Inhibited by GR 100679:

Caption: Mechanism of GR 100679 in blocking NKA-induced smooth muscle contraction.

Quantitative Data on GR 100679 Activity

The potency of GR 100679 as an NK2 receptor antagonist has been quantified in various experimental settings. The following table summarizes key binding affinity and functional antagonism data.

| Parameter | Species | Tissue/Cell Line | Radioligand | Value | Reference |

| pKi | Human | CHO cells expressing NK2 receptor | [3H]GR100679 | 9.5 | [5] |

| pKi | Rat | Colon membranes | [3H]GR100679 | 10.0 | [5] |

| pA2 | Guinea Pig | Trachea | - | 8.7 | [5] |

-

pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of an antagonist to a receptor. A higher pKi value signifies a higher affinity.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of GR 100679 for the tachykinin NK2 receptor.

Materials:

-

Membrane preparations from cells expressing the NK2 receptor (e.g., CHO cells) or tissues rich in NK2 receptors (e.g., rat colon).

-

Radiolabeled NK2 receptor antagonist, such as [3H]GR100679.

-

Unlabeled GR 100679 for competition binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radioligand with the membrane preparation in the assay buffer.

-

Add increasing concentrations of unlabeled GR 100679 to compete for binding with the radioligand.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently calculate the Ki value.

Diagram of the Radioligand Binding Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

Objective: To determine the functional antagonist activity of GR 100679 on agonist-induced smooth muscle contraction.

Materials:

-

Isolated smooth muscle tissue strips (e.g., guinea pig trachea).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Isometric force transducer and data acquisition system.

-

NK2 receptor agonist (e.g., Neurokinin A).

-

GR 100679.

Procedure:

-

Mount the isolated smooth muscle strips in the organ baths under an optimal resting tension.

-

Allow the tissues to equilibrate for a defined period (e.g., 60-90 minutes).

-

Construct a cumulative concentration-response curve to the NK2 receptor agonist to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline tension.

-

Incubate the tissues with a specific concentration of GR 100679 for a set period (e.g., 30-60 minutes).

-

In the presence of GR 100679, repeat the cumulative concentration-response curve to the NK2 receptor agonist.

-

Analyze the shift in the concentration-response curve to calculate the pA2 value.

Diagram of the Organ Bath Experimental Setup:

Caption: Schematic of an in vitro organ bath experiment.

Conclusion

GR 100679 is a valuable pharmacological tool for investigating the role of the tachykinin NK2 receptor in smooth muscle physiology. As a potent and selective antagonist, it effectively blocks NKA-induced smooth muscle contraction by inhibiting the Gq-PLC-IP3 signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of smooth muscle pharmacology and related therapeutic areas. Further research utilizing GR 100679 and similar antagonists will continue to enhance our understanding of the intricate mechanisms governing smooth muscle function and may lead to the development of novel therapies for disorders characterized by smooth muscle hypercontractility.

References

- 1. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. A novel tachykinin NK2 receptor antagonist prevents motility-stimulating effects of neurokinin A in small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The IUPHAR/BPS Guide to PHARMACOLOGY: an expert-driven knowledgebase of drug targets and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [<sup>3</sup>H]GR100679 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Home | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. The IUPHAR/BPS Guide to PHARMACOLOGY in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physiological Effects of GR 100679

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physiological effects of GR 100679, a potent and selective tachykinin NK2 receptor antagonist. The initial identification of this compound in literature can be ambiguous due to the common abbreviation "GR" for the glucocorticoid receptor. However, extensive pharmacological profiling has definitively characterized GR 100679 as a member of the tachykinin antagonist family. This document will delve into its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols relevant to its investigation. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to GR 100679 and the Tachykinin NK2 Receptor

GR 100679 is a peptide-based competitive antagonist of the tachykinin NK2 receptor. Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides mediate their diverse physiological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor, for which NKA is the preferential endogenous ligand, is predominantly expressed in the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts, as well as in certain regions of the central nervous system.

Activation of the NK2 receptor is primarily coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, neuronal excitation, and inflammatory processes. By competitively blocking the binding of NKA and other tachykinins to the NK2 receptor, GR 100679 effectively inhibits these downstream physiological effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for GR 100679 and related compounds, providing insights into its binding affinity and functional potency.

Table 1: Radioligand Binding Affinity of Tachykinin NK2 Receptor Antagonists

| Compound | Radioligand | Preparation | pKi / pKd | Reference |

| GR 159897 | [3H]GR 100679 | Human NK2 receptors in CHO cells | 9.5 (pKi) | [1] |

| GR 159897 | [3H]GR 100679 | Rat colon membranes | 10.0 (pKi) | [1] |

| [3H]GR 100679 | - | Human NK2 receptors | 9.2 (pKd) |

Table 2: Functional Antagonist Potency of Tachykinin NK2 Receptor Antagonists

| Antagonist | Agonist | Tissue/Preparation | pA2 / pKB | Reference |

| GR 159897 | GR 64349 (NK2 agonist) | Guinea-pig trachea | 8.7 (pA2) | [1] |

| MEN 11420 | [βAla8]neurokinin A-(4-10) | Guinea-pig isolated bronchus | 8.40 ± 0.07 (pKB) | [2] |

| MEN 10627 | [βAla8]neurokinin A-(4-10) | Guinea-pig isolated bronchus | 8.67 ± 0.09 (pKB) | [2] |

| SR 48968 | [βAla8]neurokinin A-(4-10) | Guinea-pig isolated bronchus | 9.57 ± 0.2 (pKB) | [2] |

Physiological Effects of GR 100679

As a selective NK2 receptor antagonist, GR 100679 is predicted to modulate physiological processes mediated by this receptor. The primary areas of investigation for NK2 antagonists include the gastrointestinal, respiratory, and central nervous systems.

Gastrointestinal Effects

Tachykinin NK2 receptors are densely expressed in the smooth muscle of the gastrointestinal tract and play a significant role in regulating intestinal motility and secretion.[3]

-

Inhibition of Hypermotility: In various animal models, NK2 receptor antagonists have been shown to counteract experimentally induced intestinal hypermotility, a key feature of diarrheapredominant irritable bowel syndrome (IBS-D).[3][4] They can reduce the frequency and amplitude of intestinal contractions stimulated by NK2 agonists or inflammatory mediators.

-

Modulation of Visceral Sensitivity: NK2 receptors are also implicated in the perception of visceral pain. Antagonists of this receptor have demonstrated the ability to reduce visceral hypersensitivity in animal models of gut inflammation.[3]

Respiratory Effects

The airways are another prominent site of NK2 receptor expression, where they mediate bronchoconstriction.

-

Bronchodilation: NK2 receptor antagonists, including compounds structurally related to GR 100679, have been shown to potently inhibit bronchoconstriction induced by NK2 receptor agonists in preclinical models, such as the anesthetized guinea-pig.[1][2] This suggests a potential therapeutic role in respiratory diseases characterized by airway hyperreactivity, such as asthma.[5]

Central Nervous System Effects

Emerging evidence suggests a role for NK2 receptors in the modulation of anxiety and other centrally-mediated behaviors.

-

Anxiolytic Potential: Studies with selective NK2 receptor antagonists have indicated potential anxiolytic-like effects in animal models of anxiety.[5] This suggests that GR 100679 may have applications in the treatment of anxiety disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological effects of GR 100679 and other tachykinin NK2 receptor antagonists.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., GR 100679) for the NK2 receptor using a radiolabeled ligand such as [3H]GR 100679.

dot

Materials:

-

Membrane preparation from cells expressing the human NK2 receptor (e.g., transfected CHO cells).

-

[3H]GR 100679 (Radioligand).

-

Unlabeled GR 100679 or other reference NK2 antagonist for determining non-specific binding.

-

Test compound (GR 100679).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation fluid.

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the membrane preparation.

-

Initiate Binding: Add a fixed concentration of [3H]GR 100679 (typically at or below its Kd value) to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled antagonist). The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation.[6]

In Vitro Isolated Organ Bath Assay

This protocol describes the use of an isolated tissue preparation (e.g., guinea-pig trachea) to functionally assess the antagonist activity of GR 100679 against NK2 receptor-mediated smooth muscle contraction.

dot

Materials:

-

Male Dunkin-Hartley guinea-pig.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10), gassed with 95% O2 / 5% CO2.

-

NK2 receptor agonist (e.g., [βAla8]neurokinin A-(4-10)).

-

Test compound (GR 100679).

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea-pig and dissect the trachea. Prepare tracheal ring segments.

-

Mounting: Suspend the tracheal rings in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

-

Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability.

-

Antagonist Incubation: After washing and returning to baseline, incubate the tissues with either vehicle or different concentrations of GR 100679 for a predetermined period (e.g., 30 minutes).

-

Agonist Challenge: Construct cumulative concentration-response curves to an NK2 receptor agonist by adding the agonist in a stepwise manner.

-

Data Recording: Record the isometric contractions using a force transducer and data acquisition system.

-

Data Analysis: Plot the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve. The pA2 value, a measure of the antagonist's potency, can be calculated using a Schild plot analysis.[7][8][9]

In Vivo Measurement of Intestinal Motility in Rats

This protocol describes a method to assess the effect of GR 100679 on intestinal motility in anesthetized rats.

dot

Materials:

-

Male Wistar rats.

-

Anesthetic (e.g., urethane).

-

Intracolonic balloon catheter.

-

Pressure transducer and polygraph.

-

Test compound (GR 100679).

-

Stimulating agent (e.g., acetic acid or an NK2 agonist).

-

Saline solution.

Procedure:

-

Animal Preparation: Anesthetize the rat and cannulate the jugular vein for intravenous drug administration. Gently insert a balloon catheter into the distal colon.

-

Baseline Recording: Inflate the balloon with a small volume of water (e.g., 0.5 mL) and record the basal intraluminal pressure for a stabilization period.

-

Induction of Hypermotility: Induce colonic hypermotility by intracolonic administration of a mild irritant like acetic acid or by intravenous administration of an NK2 receptor agonist.

-

Drug Administration: Administer GR 100679 or vehicle intravenously.

-

Motility Recording: Continue to record the intraluminal pressure for a defined period after drug administration.

-

Data Analysis: Quantify the colonic motility by calculating a motility index (e.g., area under the curve of the pressure waves). Compare the motility index before and after drug administration and between the GR 100679-treated and vehicle-treated groups.[10][11][12]

Conclusion

GR 100679 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the tachykinin NK2 receptor. Its high potency and selectivity make it a suitable candidate for preclinical studies exploring therapeutic interventions for disorders involving NK2 receptor dysregulation, such as irritable bowel syndrome, asthma, and anxiety. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of GR 100679 and other novel NK2 receptor antagonists. Further research is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. GR159897, a potent non-peptide antagonist at tachykinin NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the antibronchoconstrictor activity of MEN 11420, a tachykinin NK2 receptor antagonist, in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome | Semantic Scholar [semanticscholar.org]

- 5. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tachykinin NK2 receptors and enhancement of cholinergic transmission in the inflamed rat colon: an in vivo motility study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tachykinins and in vivo gut motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functional Assessment of Intestinal Motility and Gut Wall Inflammation in Rodents: Analyses in a Standardized Model of Intestinal Manipulation - PMC [pmc.ncbi.nlm.nih.gov]

GR 100679: A Technical Guide to its Role as a Tachykinin NK2 Receptor Antagonist in Neuroscience and the Peripheral Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 100679 is a potent and selective antagonist of the tachykinin neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR) with significant implications in both the central and peripheral nervous systems. This technical guide provides an in-depth overview of GR 100679, focusing on its mechanism of action, its effects on the peripheral nervous system, and its utility as a research tool. Quantitative data from binding and functional assays are presented, alongside detailed experimental protocols and visualizations of key signaling pathways and experimental workflows to facilitate its application in neuroscience and drug development.

Introduction

Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides mediate their diverse physiological effects through three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is preferentially activated by NKA and is prominently expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, as well as in discrete regions of the central nervous system.[1] Activation of the NK2 receptor is associated with a range of physiological responses, including smooth muscle contraction, inflammation, and nociception.[2][3]

GR 100679 has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NK2 receptor. Its high affinity and selectivity make it an ideal probe for studying NK2 receptor-mediated processes and for investigating the therapeutic potential of NK2 receptor antagonism in various disorders.

Mechanism of Action

GR 100679 functions as a competitive antagonist at the tachykinin NK2 receptor. By binding to the receptor, it prevents the endogenous ligand, NKA, from activating the downstream signaling cascade. The NK2 receptor is coupled to the Gq/11 family of G-proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and neurotransmitter release.

Quantitative Data

The following table summarizes the binding affinity and functional potency of GR 100679 and related compounds at the tachykinin NK2 receptor.

| Compound | Assay Type | Preparation | Radioligand | Parameter | Value | Reference |

| [3H]GR100679 | Radioligand Binding | Human NK2-transfected CHO cells | - | pKd | 9.2 | [5] |

| GR159897 | Radioligand Binding | Human ileum NK2 receptors in CHO cells | [3H]GR100679 | pKi | 9.5 | [5] |

| GR159897 | Radioligand Binding | Rat colon membranes | [3H]GR100679 | pKi | 10.0 | [5] |

| GR159897 | Functional Assay (Contraction) | Guinea-pig trachea | - | pA2 | 8.7 | [5] |

Role in the Peripheral Nervous System

The peripheral nervous system (PNS) is a primary site of NK2 receptor expression and function. In the gastrointestinal tract, NK2 receptors are involved in the regulation of intestinal motility and secretion.[3] Stimulation of these receptors can lead to smooth muscle contraction, and antagonists like GR 100679 can inhibit these effects. Furthermore, NK2 receptors on peripheral branches of primary afferent neurons are implicated in visceral hypersensitivity and pain perception.[3] In the respiratory system, NK2 receptors mediate bronchoconstriction, and their antagonism has been investigated as a potential therapeutic strategy for asthma.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NK2 receptor using [3H]GR100679.

Materials:

-

Cell membranes prepared from cells expressing the human NK2 receptor (e.g., transfected CHO cells).

-

[3H]GR100679 (specific activity ~80 Ci/mmol).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound (e.g., GR159897 or other potential NK2 antagonists).

-

Non-specific binding control: High concentration of a non-radiolabeled NK2 receptor ligand (e.g., 1 µM NKA).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or non-specific binding control.

-

25 µL of the test compound at various concentrations.

-

50 µL of [3H]GR100679 at a final concentration close to its Kd (e.g., 0.5 nM).

-

100 µL of cell membrane suspension (containing 10-20 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-